molecular formula C27H28ClN3O3S B11639839 Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11639839
M. Wt: 510.0 g/mol
InChI Key: ISEMLSMTBOUGAK-UHFFFAOYSA-N
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Description

ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PROPYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a carbamoylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PROPYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with α-cyanocinnamonitrile in the presence of a base like piperidine can yield the desired dihydropyridine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PROPYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound can be used to study the interactions of dihydropyridine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicine, dihydropyridine derivatives are known for their potential as calcium channel blockers. This compound could be explored for its pharmacological properties and potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure makes it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PROPYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, dihydropyridine derivatives typically act on calcium channels, modulating their activity. This compound may bind to the calcium channel, altering its conformation and affecting the flow of calcium ions across the cell membrane. This action can have various physiological effects, such as vasodilation and reduced cardiac contractility.

Comparison with Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.

    Nicardipine: A dihydropyridine calcium channel blocker with similar pharmacological properties.

Uniqueness: ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PROPYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific substituents, which may impart distinct chemical and biological properties. The presence of the chlorophenyl and carbamoylmethylsulfanyl groups can influence its reactivity and interactions with molecular targets, potentially leading to novel applications and effects.

Properties

Molecular Formula

C27H28ClN3O3S

Molecular Weight

510.0 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C27H28ClN3O3S/c1-4-10-22-25(27(33)34-5-2)24(18-12-7-8-13-20(18)28)19(15-29)26(31-22)35-16-23(32)30-21-14-9-6-11-17(21)3/h6-9,11-14,24,31H,4-5,10,16H2,1-3H3,(H,30,32)

InChI Key

ISEMLSMTBOUGAK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2C)C#N)C3=CC=CC=C3Cl)C(=O)OCC

Origin of Product

United States

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